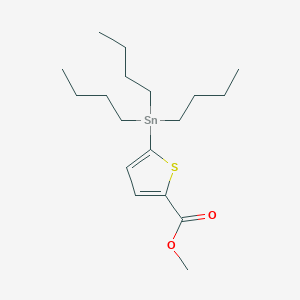
(E)-methyl 3-(5-bromo-2-methoxyphenyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-methyl 3-(5-bromo-2-methoxyphenyl)acrylate is an organic compound with the molecular formula C11H11BrO3 It is a derivative of acrylate, featuring a bromine atom and a methoxy group attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 3-(5-bromo-2-methoxyphenyl)acrylate typically involves the esterification of 5-bromo-2-methoxybenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds under reflux conditions, ensuring the complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach enhances the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-methyl 3-(5-bromo-2-methoxyphenyl)acrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of 3-(5-amino-2-methoxyphenyl)acrylate or 3-(5-thio-2-methoxyphenyl)acrylate.
Oxidation: Formation of 3-(5-bromo-2-hydroxyphenyl)acrylate.
Reduction: Formation of 3-(5-bromo-2-methoxyphenyl)propanol.
Wissenschaftliche Forschungsanwendungen
(E)-methyl 3-(5-bromo-2-methoxyphenyl)acrylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: It is employed in the synthesis of polymers and other materials with unique properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving enzyme inhibition or receptor binding.
Wirkmechanismus
The mechanism of action of (E)-methyl 3-(5-bromo-2-methoxyphenyl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with the receptor’s binding domain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 1-Boc-4-(phenylamino)piperidine-1-carboxylate
- (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenyl)acrylate
Uniqueness
(E)-methyl 3-(5-bromo-2-methoxyphenyl)acrylate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both a bromine atom and a methoxy group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C11H11BrO3 |
|---|---|
Molekulargewicht |
271.11 g/mol |
IUPAC-Name |
methyl (E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11BrO3/c1-14-10-5-4-9(12)7-8(10)3-6-11(13)15-2/h3-7H,1-2H3/b6-3+ |
InChI-Schlüssel |
TVABTWMPOVMBFK-ZZXKWVIFSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)Br)/C=C/C(=O)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Benzhydrylbicyclo[2.2.2]octan-2-one](/img/structure/B13993423.png)




![2-[4-[4-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)phenyl]phenyl]-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B13993461.png)


![1-[2-[4-(Aminomethyl)phenyl]-5-tert-butylpyrazol-3-yl]-3-naphthalen-1-ylurea](/img/structure/B13993489.png)

![4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline](/img/structure/B13993491.png)
![2,6,10-Trihydroxy-4-methoxybenzo[pqr]tetraphene-5,12-dione](/img/structure/B13993493.png)
![4-Methyl [1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B13993495.png)
